Ziprasidone Sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188797-77-5 |
|---|---|
Molecular Formula |
C21H21ClN4O3S |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
6-chloro-5-[2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O3S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)30(28,29)24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |
InChI Key |
ZVNYBRYFGRKHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation Studies of Ziprasidone Sulfone
Oxidative Biotransformation of Ziprasidone (B1663615) Leading to Sulfone Formation
Role of Sulfur Oxidation in the Formation of Ziprasidone Sulfone
Sulfur oxidation is a critical metabolic pathway for ziprasidone. drugbank.comresearchgate.net This process leads to the formation of two key metabolites: ziprasidone sulfoxide (B87167) and this compound. drugbank.comdrugbank.compharmacompass.comnih.gov These sulfoxidation products are major metabolites found in human serum. researchgate.netnih.gov
Sequential Metabolic Steps from Ziprasidone to Ziprasidone Sulfoxide and then to this compound
The biotransformation of ziprasidone to its sulfone derivative occurs in a sequential manner. The initial step involves the oxidation of ziprasidone to form ziprasidone sulfoxide. drugbank.compharmacompass.comnih.gov Subsequently, further oxidation of ziprasidone sulfoxide results in the formation of this compound. drugbank.compharmacompass.comnih.govgoogle.com This two-step oxidation process highlights a progressive metabolic cascade. drugbank.compharmacompass.comnih.gov
Enzymatic Systems Governing this compound Biosynthesis
The biosynthesis of this compound is primarily governed by specific enzyme systems within the liver. The cytochrome P450 (CYP) family of enzymes plays a central role in the oxidative metabolism of ziprasidone. psychopharmacologyinstitute.comnih.gov
Contribution of Cytochrome P450 Enzymes in Oxidative Metabolism (e.g., CYP3A4)
In vitro studies utilizing human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of ziprasidone. psychopharmacologyinstitute.comnih.govdoaj.orgclevelandclinicmeded.comnih.gov This enzyme mediates the formation of the primary oxidative metabolites, including ziprasidone sulfoxide and, subsequently, this compound. clevelandclinicmeded.comnih.gov While CYP3A4 is the major contributor, it is estimated to be responsible for approximately one-third of the total metabolic clearance of ziprasidone. nih.govpsychopharmacologyinstitute.comresearchgate.net The genetic variability of CYP3A4 can lead to significant differences in how individuals metabolize ziprasidone. doaj.orgfrontiersin.orgfrontiersin.org
Quantitative and Qualitative Metabolic Profiling of this compound in Biological Matrices
The identification and quantification of this compound in various biological matrices, such as blood, urine, and feces, are crucial for understanding its metabolic fate. drugbank.comnih.govresearchgate.net
Studies involving radiolabeled ziprasidone have been instrumental in tracing its metabolic products. drugbank.comnih.gov Following oral administration, a significant portion of the administered radioactivity is recovered in the feces (approximately 66%) and urine (approximately 20%). drugbank.comnih.govpsychopharmacologyinstitute.com Unchanged ziprasidone accounts for less than 5% of the administered dose in urine and feces, indicating extensive metabolism. drugbank.comdrugbank.comnih.gov
Advanced analytical techniques are employed for the detailed profiling of ziprasidone and its metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS and LC/MS/MS) is a key method for identifying and characterizing metabolites in human urine and serum. drugbank.comnih.govresearchgate.net These methods have confirmed the presence of ziprasidone sulfoxide and this compound as major circulating metabolites in human serum. researchgate.netnih.gov Chromatographic techniques, including reversed-phase columns, are utilized to separate ziprasidone and its metabolites before detection. researchgate.net
Comparative Biotransformation Studies of Related Thiazole-Containing Compounds and their Sulfone Metabolites
The metabolic pathway involving the oxidation of a sulfur atom within a thiazole (B1198619) or isothiazole (B42339) ring is not unique to ziprasidone. This biotransformation route, leading to the formation of sulfoxide and subsequently sulfone metabolites, is a common feature for several other therapeutic agents that share this heterocyclic scaffold, particularly within the class of atypical antipsychotics. Comparative analysis of these metabolic pathways provides valuable insights into the structure-activity relationships of the metabolizing enzymes and the potential for shared metabolic routes among structurally related drugs.
Research indicates that other benzisothiazolyl piperazine (B1678402) derivatives, such as perospirone (B130592) and lurasidone, also undergo S-oxidation. nih.govnih.gov For ziprasidone, the benzisothiazole moiety is primarily oxidized by the cytochrome P450 enzyme CYP3A4, which results in the formation of ziprasidone sulfoxide and this compound. nih.govnih.gov These metabolites have been found to possess significantly lower affinity for D2 and 5-HT2A receptors compared to the parent compound, rendering them pharmacologically inactive. drugbank.com
Similarly, the metabolism of lurasidone, another atypical antipsychotic, involves major biotransformation pathways including S-oxidation of the benzoisothiazole ring, which produces sulfoxide and sulfone metabolites. tga.gov.au The metabolism of perospirone also involves S-oxidation. drugbank.com While both ziprasidone and risperidone (B510) undergo extensive metabolism, their primary oxidative pathways differ significantly. The benzisoxazole moiety of risperidone is hydroxylated by CYP2D6 to form an active metabolite, whereas the benzisothiazole group of ziprasidone is oxidized by CYP3A4 to form inactive sulfone derivatives. nih.gov
The formation of sulfone metabolites is a critical consideration in drug development, as it represents a major clearance pathway for these compounds. For ziprasidone, less than one-third of its metabolic clearance is mediated by CYP450-catalyzed oxidation, with the remainder proceeding via reduction by aldehyde oxidase. psychopharmacologyinstitute.com In vitro studies using human liver microsomes have helped to quantify the kinetics of this oxidative pathway.
The following table summarizes kinetic data for the formation of ziprasidone's primary oxidative metabolites.
| Metabolite(s) | Apparent Km (μM) | Apparent Vmax (nmol/mg protein/min) | Intrinsic Clearance (Vmax/Km) (mL/mg protein/min) | Enzyme |
|---|---|---|---|---|
| Ziprasidone Sulfoxide + this compound | 235 | 1.14 | 0.0048 | CYP3A4 |
A comparative overview of the metabolic pathways for ziprasidone and other related thiazole-containing antipsychotics highlights the prevalence of S-oxidation.
| Compound | Thiazole Ring Type | Primary S-Oxidation Metabolites | Primary Metabolizing Enzyme(s) for S-Oxidation | Other Major Pathways |
|---|---|---|---|---|
| Ziprasidone | Benzisothiazole | Ziprasidone Sulfoxide, this compound | CYP3A4 | Reductive cleavage (Aldehyde Oxidase), N-dealkylation |
| Lurasidone | Benzisothiazole | Lurasidone Sulfoxide, Lurasidone Sulfone | CYP3A4 | Hydroxylation, N-dealkylation |
| Perospirone | Benzisothiazole | Yes (specific metabolites not detailed) | CYP3A4 | Hydroxylation, N-dealkylation |
While direct comparative studies quantifying the relative rates of sulfone formation across these different drugs under identical conditions are limited, the existing data clearly establish S-oxidation as a conserved and significant metabolic route for benzisothiazole-containing antipsychotics. nih.gov The formation of these sulfone metabolites, which are generally inactive, represents a detoxification and elimination pathway. drugbank.com Quantum chemical studies on thiazole-containing drugs suggest that S-oxidation is one of several possible metabolic reactions at the thiazole ring, competing with other pathways like epoxidation and N-oxidation. uni-duesseldorf.de The specific outcome for any given drug is influenced by its unique structure and its orientation within the active site of the metabolizing enzyme. uni-duesseldorf.de
Synthesis and Derivatization Strategies for Ziprasidone Sulfone
Chemical Synthesis Methodologies for Ziprasidone (B1663615) Sulfone as a Research Standard
Ziprasidone Sulfone is recognized as a principal metabolite of Ziprasidone, formed through metabolic oxidation of the sulfur atom within the benzisothiazole moiety. nih.govpharmacompass.com It is also a potential process impurity in the manufacturing of the active pharmaceutical ingredient (API). daicelpharmastandards.com Consequently, its synthesis for use as a research and reference standard is essential for the accurate identification and quantification of impurities in Ziprasidone drug products. aquigenbio.com
The primary route for preparing this compound involves the direct oxidation of Ziprasidone. google.com This transformation targets the sulfide (B99878) group of the benzisothiazole ring system, converting it to a sulfone group (SO₂).
Reaction Scheme: Starting Material: Ziprasidone Reaction: Oxidation Product: this compound
A suggested method for this oxidation involves the use of a peroxide agent. google.com The selection of the oxidant and reaction conditions is critical to ensure the selective oxidation of the sulfur atom without affecting other functional groups present in the complex molecular structure of Ziprasidone, such as the oxindole (B195798) and piperazine (B1678402) rings. nih.govnewdrugapprovals.org The synthesis must be controlled to prevent the formation of the intermediate Ziprasidone Sulfoxide (B87167) or other degradation products, ensuring the final product is suitable for use as a high-purity analytical standard. aquigenbio.comsynzeal.com
Process Chemistry and Optimization for High-Purity Synthesis
The synthesis of reference standards demands exceptionally high purity, which presents challenges in process chemistry. For this compound, the key is the controlled oxidation of Ziprasidone. Optimization of this process involves careful selection of the oxidizing agent, solvent system, reaction temperature, and duration to maximize the yield of the sulfone while minimizing the formation of the sulfoxide intermediate and other side products.
Following the reaction, purification is a critical step. Techniques analogous to those used in the purification of Ziprasidone itself are applicable. These methods include:
Recrystallization: This is a common method for purifying solid organic compounds. Solvents such as tetrahydrofuran (B95107) (THF) and isopropyl alcohol (IPA) have been used in the purification of Ziprasidone and related compounds and could be effective for this compound. google.com
Column Chromatography: For separating the desired sulfone from the starting material (unreacted Ziprasidone), the sulfoxide intermediate, and any other impurities, column chromatography is a powerful technique. google.com
The final product's purity is verified using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring it meets the stringent requirements for a reference standard. researchgate.net
| Identifier | Value |
|---|---|
| IUPAC Name | 6-chloro-5-[2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one nih.gov |
| CAS Number | 188797-77-5 synzeal.comnih.gov |
| Molecular Formula | C₂₁H₂₁ClN₄O₃S synzeal.comnih.gov |
| Molecular Weight | 444.9 g/mol synzeal.comnih.gov |
Stereochemical Considerations in Sulfone Formation
Stereochemistry is a critical aspect of drug synthesis and activity. However, in the specific case of the formation of this compound from Ziprasidone, no new chiral centers are created.
The parent molecule, Ziprasidone, is achiral. The oxidation of the sulfur atom in the benzisothiazole ring converts a sulfide (C-S-N) to a sulfone (C-SO₂-N). The resulting sulfone group has a tetrahedral geometry at the sulfur atom, but since two of the attached groups are identical (the two oxygen atoms), it does not constitute a stereocenter. Therefore, the reaction proceeds without the formation of stereoisomers, and stereochemical considerations are not applicable to this particular transformation.
Derivatization Techniques for Enhanced Analytical Detection or Characterization
Derivatization is a chemical modification technique sometimes used to enhance the detectability or chromatographic behavior of an analyte. However, for this compound and its parent compound, modern analytical methods are sufficiently sensitive and specific to negate the need for such a step.
The analysis of Ziprasidone and its metabolites, including the sulfone, is typically performed using direct methods such as:
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or fluorescence detection. researchgate.netnih.gov The inherent chromophores and fluorophores in the molecule allow for sensitive detection without modification. For instance, fluorescence detection can be achieved with excitation at 320 nm and emission at 410 nm. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a highly specific and sensitive technique that allows for the direct quantification of Ziprasidone and its metabolites in complex matrices like plasma. researchgate.net
Given the efficacy of these direct analytical techniques, the scientific literature does not describe specific derivatization strategies for the purpose of enhancing the detection or characterization of this compound.
Analytical Chemistry and Characterization Methodologies of Ziprasidone Sulfone
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to isolating Ziprasidone (B1663615) Sulfone from its parent compound and other metabolites for accurate measurement.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for the analysis of Ziprasidone and its metabolites, including the sulfone derivative. These methods offer the necessary resolution and efficiency to separate structurally similar compounds in complex samples such as plasma.
While specific validated methods solely for the quantification of Ziprasidone Sulfone are not extensively detailed in the provided research, the analytical conditions used for the parent drug, Ziprasidone, provide a framework for its metabolite's analysis. For instance, a study determining Ziprasidone concentration in plasma utilized a reversed-phase HPLC method with ultraviolet (UV) detection. psychiatryinvestigation.org Such methods are readily adaptable for this compound, which shares a similar chromophore. Key components of these methods typically include a C18 column for separation and a mobile phase consisting of a mixture of organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. psychiatryinvestigation.org UHPLC, by using smaller particle size columns, offers advantages over traditional HPLC, including shorter run times, improved resolution, and reduced solvent consumption, making it a green analytical technique. bg.ac.rsresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | SHIMADZU C18 (5 µm, 150×4.6 mm) | psychiatryinvestigation.org |
| Mobile Phase | Methanol-water-tetraethylenediamine-glacial acetic acid (70:30:2.0:1.6 vol/vol/vol/vol) | psychiatryinvestigation.org |
| Flow Rate | 1.15 mL/min | psychiatryinvestigation.org |
| Detection | UV at 229 nm | psychiatryinvestigation.org |
| Column Temperature | 40°C | psychiatryinvestigation.org |
Gas Chromatography (GC) is a powerful technique for the separation and identification of volatile and thermally stable compounds. bg.ac.rs However, this compound, with a molecular weight of 444.9 g/mol and the presence of polar functional groups, is a high-molecular-weight, non-volatile, and thermally unstable compound. synzeal.comaquigenbio.com Direct analysis by GC would likely lead to decomposition in the heated injector port and column. Therefore, GC is generally considered unsuitable for the analysis of this compound unless a derivatization step is employed to increase its volatility and thermal stability, a process which adds complexity and potential for analytical error.
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of drug metabolites like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and, more specifically, Tandem Mass Spectrometry (LC-MS/MS), are the preferred methods for the definitive identification and quantification of this compound. bg.ac.rsresearchgate.net These hyphenated techniques combine the superior separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. bg.ac.rs This is particularly vital in drug metabolism studies where metabolites are often present at low concentrations in complex biological matrices. bg.ac.rsresearchgate.net
Research into the in vitro drug-drug interaction potential of various sulfone metabolites has utilized LC-MS/MS to analyze their effects on cytochrome P450 (CYP) enzymes. researchgate.netnih.gov In one such study, this compound was found to be an inhibitor of the CYP1A2 enzyme, with a determined IC50 value of 17.14 µM. researchgate.netnih.gov The use of LC-MS/MS was critical for accurately measuring the concentration of probe substrates and metabolites in these intricate in vitro assay systems. researchgate.netnih.gov
| Study Focus | Key Finding | Analytical Technique | Reference |
|---|---|---|---|
| CYP Inhibition Potential | This compound inhibits CYP1A2 with an IC50 value of 17.14 µM. | LC-MS/MS | researchgate.netnih.gov |
| Metabolite Identification | Identified as a major metabolite of Ziprasidone formed through oxidation. | LC-MS/MS | sciex.comnih.govdrugbank.com |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in the structural elucidation of unknown compounds and the confirmation of suspected metabolites. In the context of Ziprasidone metabolism, HRMS systems like the TripleTOF® LC-MS/MS can be used for comprehensive, data-independent acquisition. sciex.com This approach allows for the detection and identification of all possible metabolites, including this compound, by providing precise mass data that can be used to determine the elemental composition of the molecule. sciex.com This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—thus ensuring confident identification of the sulfone metabolite. sciex.com
Spectroscopic Characterization Techniques
While chromatographic and mass spectrometric methods are dominant for quantification and identification in biological samples, spectroscopic techniques are essential for the unambiguous structural characterization of the isolated, pure compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy would be employed to confirm the molecular structure of this compound.
FT-IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present. A key feature in the IR spectrum of this compound would be the appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group, which are typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. While specific spectral data for this compound is not detailed in the provided search results, these techniques represent the standard for definitive structural characterization of such compounds. newdrugapprovals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Ziprasidone and its related substances. While specific experimental NMR data for isolated this compound is not extensively published, the principles of NMR allow for a confident prediction of its spectral features based on the known structure of the parent compound.
The primary structural difference between Ziprasidone and this compound is the oxidation of the sulfur atom in the benzisothiazole ring to a sulfone group (-SO₂-). This transformation induces significant changes in the local electronic environment, which are directly observable in the ¹H and ¹³C NMR spectra. Protons and carbon atoms in proximity to the sulfone group are expected to experience a notable downfield shift (an increase in their chemical shift value) due to the strong electron-withdrawing nature of the -SO₂- group. For instance, the aromatic protons on the benzisothiazole moiety would resonate at a higher frequency compared to their positions in the parent Ziprasidone molecule.
One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for confirming the complete structure and assigning all proton and carbon signals. nih.gov Such comprehensive analysis, often applied in the characterization of novel impurities, ensures the correct identification of the sulfone derivative among other potential degradation products. nih.gov
Table 1: Predicted ¹H NMR Spectral Changes from Ziprasidone to this compound
| Molecular Moiety | Expected Chemical Shift Change | Rationale |
|---|---|---|
| Benzisothiazole Protons | Significant downfield shift | Strong deshielding effect from the adjacent electron-withdrawing sulfone (-SO₂) group. |
| Piperazine (B1678402) Protons | Minor downfield shift | Inductive effects transmitted through the molecular framework. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The conversion of the sulfide (B99878) in Ziprasidone to a sulfone in its metabolite introduces a highly characteristic sulfonyl (-SO₂) group, which produces strong and distinct absorption bands in the IR spectrum.
The key diagnostic peaks for this compound are the asymmetric and symmetric stretching vibrations of the S=O bonds. These bands are typically found in specific regions of the spectrum, providing clear evidence of the sulfone functionality. Based on studies of Ziprasidone's forced degradation products, a characteristic S=O stretch can be identified. rjpn.org General spectroscopic data indicates that sulfones exhibit two prominent bands.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfone (-SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfone (-SO₂) | Symmetric Stretch | 1180 - 1140 | Strong |
| Amide (C=O) | Stretch | ~1718 | Strong |
| Amine (N-H) | Stretch | ~3420 | Medium |
The presence of these strong absorption bands, particularly around 1178 cm⁻¹, alongside the conservation of other key peaks from the parent Ziprasidone structure (e.g., the amide carbonyl stretch and N-H stretches), serves as definitive confirmation of the this compound structure. rjpn.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Purity Assessment
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution. It operates on the principle of the Beer-Lambert law, which correlates the absorbance of light at a specific wavelength with the concentration of the analyte.
Ziprasidone possesses a distinct chromophoric system that absorbs UV radiation, with a reported maximum absorbance (λmax) at approximately 315-318 nm. ddtjournal.netrjptonline.org The oxidation of the sulfur atom to a sulfone does not significantly alter the core chromophore responsible for this absorption. Therefore, this compound is expected to have a very similar λmax and can be quantified using UV-Vis spectrophotometry.
This technique is particularly valuable in the context of dissolution testing and for assessing the purity of bulk drug substances and finished products. researchgate.net By measuring the absorbance of a solution at the λmax, the concentration of this compound can be accurately determined, making it a cornerstone of routine quality control analysis. ijpar.com The method's simplicity, speed, and cost-effectiveness are significant advantages. rjptonline.org
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer highly sensitive and selective means for the analysis of pharmaceutical compounds. Techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry can be used to investigate the redox properties of Ziprasidone and its related substances.
The electrochemical behavior of Ziprasidone has been studied at various electrodes, such as boron-doped diamond and glassy carbon electrodes. nih.gov The oxidation process is complex, involving the indole (B1671886) and piperazine moieties of the molecule. A linear relationship has been established between the peak current and the concentration of Ziprasidone, allowing for its quantification in pharmaceutical dosage forms and biological fluids like human serum. nih.gov
Given that the electroactive centers of the molecule are remote from the sulfur atom, these voltammetric methods can be readily adapted for the detection and quantification of this compound. The high sensitivity of these techniques makes them particularly suitable for detecting trace levels of impurities. The methods are reproducible and accurate, and when compared with established LC-UV techniques, no significant differences in results were found. nih.gov
Method Validation and Quality by Design (QbD) Principles in Metabolite Analysis
The development and validation of analytical methods for pharmaceutical impurities are governed by stringent regulatory guidelines. A modern approach to this is Quality by Design (QbD), which involves a systematic and science-based methodology to build quality into the analytical process. chromatographyonline.com
For Ziprasidone and its impurities, QbD principles have been successfully applied to develop robust and reliable chromatographic methods. mdpi.comnih.gov The process involves:
Defining the Analytical Target Profile (ATP): This establishes the goals of the method, such as the required accuracy, precision, and sensitivity for quantifying this compound. mdpi.com
Identifying Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): CMPs are variables that can impact the method's performance (e.g., mobile phase composition, pH, column temperature), while CMAs are the performance criteria (e.g., resolution, peak tailing, retention time). mdpi.com
Establishing a Design Space: Through statistical Design of Experiments (DoE), a multi-dimensional space is defined where variations in CMPs will not significantly affect the CMAs, ensuring method robustness. chromatographyonline.comnih.gov
This QbD approach leads to a deeper understanding of the method's capabilities and limitations, resulting in a higher probability of successful validation and transfer. chromatographyonline.com The validation itself confirms that the method is suitable for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. nih.gov
Table 3: Key Elements in a QbD Approach for Ziprasidone Impurity Analysis
| QbD Element | Description | Example for this compound Analysis |
|---|---|---|
| Analytical Target Profile (ATP) | Predefined objectives for the analytical method. | To accurately quantify this compound impurity at a 0.1% reporting threshold. |
| Critical Method Attributes (CMAs) | Performance characteristics that must be met. | Resolution > 2.0 between this compound and adjacent peaks; Tailing factor < 1.5. |
| Critical Method Parameters (CMPs) | Method variables that can affect CMAs. | Gradient slope, mobile phase pH, column temperature, flow rate. |
| Design Space | The robust operating region for the method. | A defined range for pH and organic modifier percentage where all CMAs are consistently met. |
Impurity Profiling and Stability Studies of this compound
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and product. synthinkchemicals.com this compound is a known oxidative degradation product and metabolite of Ziprasidone. drugbank.com Its presence must be monitored and controlled to ensure the safety and quality of the medication.
Stability-indicating analytical methods are essential for this purpose. These are validated quantitative methods that can detect changes in the quality of the drug substance and product over time due to environmental factors like light, heat, and humidity. Forced degradation studies are a key component of developing these methods. ptfarm.pl In these studies, Ziprasidone is exposed to harsh conditions (e.g., acid, base, oxidation with hydrogen peroxide) to intentionally generate degradation products. ddtjournal.netscilit.com
The analytical method, typically a chromatographic technique like UPLC or HPLC, must be able to separate the parent drug from all generated impurities, including this compound. nih.govptfarm.pl This demonstrates the method's specificity and its suitability for stability testing. By analyzing samples from formal stability programs, the rate of formation of this compound can be tracked, helping to establish appropriate shelf-life and storage conditions for the drug product.
Molecular Interactions and Biochemical Studies of Ziprasidone Sulfone
Receptor Binding Affinities and Pharmacological Profiles of the Sulfone Metabolite
Research indicates that the pharmacological activity of ziprasidone (B1663615) is primarily attributed to the parent drug. fda.govhres.ca The sulfoxide (B87167) and sulfone metabolites of ziprasidone have been found to possess low affinity for key neuroreceptors targeted by the parent compound. nih.govresearchgate.net
Specifically, studies on the major metabolites in human serum, which include ziprasidone sulfone, have demonstrated that their affinities for serotonin (B10506) 5-HT2 and dopamine (B1211576) D2 receptors are low in comparison to ziprasidone. nih.govresearchgate.netresearchgate.net This low affinity suggests that this compound is unlikely to make a significant contribution to the antipsychotic effects of ziprasidone. nih.govnewdrugapprovals.org While the parent drug, ziprasidone, exhibits high affinity for a range of dopamine and serotonin receptors, specific quantitative binding data (Ki values) for the isolated this compound metabolite are not widely reported in the available scientific literature. fda.govhres.ca
Table 1: Receptor Binding Affinity of Parent Compound Ziprasidone (for comparison)
| Receptor | Ki (nM) |
| Serotonin 5HT2A | 0.4 |
| Serotonin 5HT1A | 3.4 |
| Serotonin 5HT1D | 2 |
| Serotonin 5HT2C | 1.3 |
| Dopamine D2 | 4.8 |
| Dopamine D3 | 7.2 |
| α1-adrenergic | 10 |
| Histamine H1 | 47 |
Data sourced from GEODON® (ziprasidone HCl) prescribing information. fda.gov
In Vitro Studies of Enzyme Inhibition or Induction by this compound
The potential for metabolites to cause drug-drug interactions through the inhibition or induction of cytochrome P450 (CYP) enzymes is a critical aspect of drug development. In vitro studies have been conducted to assess the inhibitory potential of this compound on various CYP isoforms.
One study investigating the in vitro drug-drug interaction potential of several sulfone metabolites found that this compound inhibits CYP1A2. researchgate.net The half-maximal inhibitory concentration (IC50) was determined to be 17.14 µM. researchgate.net In the same study, this compound was also evaluated for its inhibitory effects on other CYP enzymes, but significant inhibition was primarily noted for CYP1A2. researchgate.net The parent drug, ziprasidone, has been shown to have little inhibitory effect on major CYP enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govfda.gov
Table 2: In Vitro Inhibition of CYP1A2 by this compound
| Compound | CYP Isoform | IC50 (µM) |
| This compound | CYP1A2 | 17.14 |
Data from Giri et al., 2018. researchgate.net
Non-Covalent Interactions with Biological Macromolecules
The binding of drugs and their metabolites to plasma proteins can significantly influence their distribution, metabolism, and excretion. The parent drug, ziprasidone, is known to be extensively bound to plasma proteins, at a rate greater than 99%. fda.govfda.govdrugbank.com This binding primarily involves albumin and α1-acid glycoprotein. fda.govfda.gov
There is a lack of specific data in the published literature detailing the non-covalent interactions of isolated this compound with plasma proteins. The high protein binding of the parent compound suggests that its metabolites may also exhibit affinity for these macromolecules, but dedicated studies on this compound are needed to confirm this.
Metabolic Stability and Degradation Pathways of Isolated this compound
Ziprasidone undergoes extensive metabolism in the body, leading to the formation of several metabolites, including this compound. nih.govdrugbank.compharmacompass.com The formation of this compound occurs through the oxidation of ziprasidone sulfoxide, which itself is an oxidative metabolite of ziprasidone. drugbank.compharmacompass.com This oxidation is primarily catalyzed by the CYP3A4 enzyme. psychopharmacologyinstitute.comnih.govclevelandclinicmeded.com
Studies on the metabolic fate of ziprasidone have identified this compound as one of the four major circulating metabolites. fda.govpsychopharmacologyinstitute.com While the pathways leading to the formation of this compound from the parent drug are documented, there is limited information available from in vitro studies on the specific metabolic stability and degradation pathways of isolated this compound when incubated with cellular fractions like human liver microsomes. psychopharmacologyinstitute.comnih.gov One study performed a systematic investigation into the in vitro degradation of the parent drug, ziprasidone, in human whole blood, identifying several degradation products, but this study did not focus on the degradation of the sulfone metabolite. researchgate.netnih.gov
Computational and Theoretical Investigations of Ziprasidone Sulfone
Molecular Modeling and Docking Studies of Ligand-Receptor Interactions
Molecular modeling and docking are pivotal in predicting how a ligand, such as ziprasidone (B1663615) sulfone, might bind to a receptor's active site. These studies are foundational for understanding potential biological activity.
While specific docking studies for ziprasidone sulfone are not extensively documented in the literature, research on the parent compound, ziprasidone, offers valuable insights. It has been reported that ziprasidone metabolites are generally not active at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which may explain the focus on the parent drug. newdrugapprovals.org For context, molecular docking of ziprasidone has been performed on several key targets. For instance, studies have explored the interaction of ziprasidone with the 5-HT2A receptor, a key target for its antipsychotic action. sci-hub.se These simulations help identify the "bioactive" conformation of the ligand when bound to the receptor. sci-hub.setandfonline.com
Another study used computer-aided drug design to investigate ziprasidone as a potential inhibitor of the aromatase enzyme (PDB ID: 3EQM), which is a target in breast cancer therapy. nih.govresearchgate.net The docking results indicated that ziprasidone binds with good affinity to the active site of the aromatase protein. nih.gov
Table 1: Summary of Molecular Docking Studies on the Parent Compound, Ziprasidone
| Compound | Target Receptor | Key Findings | Reference(s) |
| Ziprasidone | 5-HT2A Receptor | Identification of virtually bioactive conformations within the receptor's binding site. | sci-hub.setandfonline.com |
| Ziprasidone | Aromatase (PDB: 3EQM) | Prediction of strong binding affinity to the enzyme's active site, suggesting potential inhibitory activity. | nih.govresearchgate.net |
This table presents data for the parent compound, ziprasidone, as specific docking data for this compound is not readily available.
Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Stability
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time, assessing the stability of the complex and the conformational behavior of the ligand.
As with docking, MD simulations specifically for this compound are not widely published. However, extensive MD simulations have been conducted on ziprasidone. A 50-nanosecond MD simulation was performed for a ziprasidone-5-HT2A receptor complex to explore the conformational changes induced by the binding and to identify stable interactions. sci-hub.se Similarly, a 100-ns MD simulation of ziprasidone docked with the aromatase enzyme was used to confirm the stability of the protein-ligand complex. researchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations showed that the complex remained stable throughout the simulation period. nih.govresearchgate.net The RMSD for the ziprasidone-aromatase complex was less than 2 Å, indicating a stable structure. researchgate.net
These studies on the parent compound demonstrate the utility of MD simulations in validating docking predictions and understanding the dynamic stability of ligand binding, a methodology that could be readily applied to this compound. tandfonline.comnih.gov
Quantum Chemical Calculations to Determine Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the fundamental electronic properties of a molecule, including its structure, charge distribution, and reactivity. acs.org These methods can provide insights into metabolic stability and potential reaction pathways.
Table 2: Computationally Predicted Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C21H21ClN4O3S | PubChem |
| Molecular Weight | 444.9 g/mol | Computed by PubChem 2.1 |
| Topological Polar Surface Area | 90.5 Ų | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |
| XLogP3 | 1.9 | Computed by XLogP3 3.0 |
Source: PubChem CID 9889695. nih.gov These properties are derived from computational methods.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
Specific QSAR/QSPR models for this compound have not been identified in the surveyed literature. However, the parent compound, ziprasidone, has been included as part of larger datasets for developing QSAR models for 5-HT2A receptor antagonists. tandfonline.com In one such study, a range of structurally diverse antagonists, including ziprasidone derivatives, were used to create a 3D-QSAR model. tandfonline.com This model successfully identified key structural features required for antagonistic activity at the 5-HT2A receptor. tandfonline.com Such approaches are critical for the rational design of new compounds and could be used to predict the (likely limited) activity of metabolites like this compound if sufficient data were available. tandfonline.comresearchgate.net
In Silico Prediction of Metabolic Fate and Potential Degradation Products
Computational tools can predict the metabolic pathways of a drug, identifying which enzymes are likely to modify it and what the resulting products will be. This compound is itself a product of metabolism.
In vitro and in silico studies have elucidated the metabolic pathway leading to this compound. Ziprasidone is extensively metabolized in the liver. drugbank.com The formation of this compound occurs via a two-step oxidative process. First, ziprasidone is oxidized to ziprasidone sulfoxide (B87167). This intermediate is then further oxidized to form this compound. rsc.orgnih.gov Studies using human liver microsomes and recombinant enzymes have identified that the Cytochrome P450 enzyme CYP3A4 is predominantly responsible for this oxidative metabolic pathway. rsc.orgnih.govclevelandclinicmeded.comfda.govpsychopharmacologyinstitute.com this compound is considered a minor circulating metabolite. newdrugapprovals.orgfda.gov
Table 3: Predicted Metabolic Pathway for the Formation of this compound
| Precursor | Metabolite | Mediating Enzyme(s) | Pathway Step | Reference(s) |
| Ziprasidone | Ziprasidone Sulfoxide | CYP3A4 | Oxidation | rsc.orgnih.govfda.gov |
| Ziprasidone Sulfoxide | This compound | CYP3A4 | Oxidation | rsc.orgnih.govfda.gov |
Computational Prediction of Drug-Drug Interaction Potential Involving this compound (e.g., enzyme inhibition)
A critical aspect of computational toxicology is predicting the potential for a compound to cause drug-drug interactions (DDIs), often by inhibiting metabolic enzymes like the CYP450 family.
There is no direct evidence from computational studies on the DDI potential of this compound itself. However, the parent drug, ziprasidone, has been evaluated. In vitro studies predicted that ziprasidone shows some inhibitory potential against CYP2D6 and CYP3A4. nih.gov However, the calculated inhibitory constants (Ki) were found to be significantly higher than the free plasma concentrations of ziprasidone observed at clinically effective doses. nih.gov The in vivo free drug concentrations are estimated to be at least 1500-fold lower than the Ki values for CYP2D6 or CYP3A4 inhibition. nih.gov Based on these computational and in vitro models, it was concluded that ziprasidone is unlikely to cause clinically significant DDIs with drugs metabolized by these enzymes. nih.gov Given that this compound is a minor metabolite and is generally considered inactive, it is not expected to mediate significant drug interactions. newdrugapprovals.orgnih.gov
Advanced Research Directions and Future Perspectives on Ziprasidone Sulfone
Elucidation of Novel or Minor Biotransformation Pathways Specific to the Sulfone Metabolite
The established metabolic pathway for Ziprasidone (B1663615) involves oxidation of the sulfur atom on the benzisothiazole ring, a process that sequentially forms Ziprasidone Sulfoxide (B87167) and then Ziprasidone Sulfone. drugbank.comuomus.edu.iq While the formation of this compound is well-documented, its own subsequent biotransformation remains a significant knowledge gap. nih.gov Future research must prioritize the identification of potential novel or minor metabolic pathways that specifically involve this sulfone metabolite.
Studies on other xenobiotics containing a sulfone group have shown that this moiety is generally stable and resistant to further metabolic degradation. dss.go.th However, the complexity of human drug metabolism suggests that alternative pathways cannot be ruled out. Investigating whether this compound can undergo reactions such as hydroxylation on its aromatic rings, N-dealkylation, or cleavage of the piperazine (B1678402) ring is a critical next step. It is also conceivable that the sulfone metabolite could be a substrate for conjugation reactions, such as glucuronidation, although this is less common for sulfones compared to other functional groups.
Identifying these potential downstream metabolites is crucial. Even if they are formed in minor quantities, they could possess unique pharmacological or toxicological properties. For instance, the biotransformation of other phenothiazine-like drugs, such as chlorpromazine, can result in sulfone metabolites that are further metabolized. nih.govnih.gov Therefore, a focused effort to uncover the complete metabolic fate of this compound is warranted.
Table 1: Potential Biotransformation Reactions for this compound
| Reaction Type | Potential Locus on this compound | Significance |
|---|---|---|
| Aromatic Hydroxylation | Oxindole (B195798) or Benzisothiazole rings | Could create more polar metabolites for excretion or active derivatives. |
| N-Dealkylation | Piperazine ring | May alter the compound's interaction with transporters or enzymes. |
| Conjugation (e.g., Glucuronidation) | Potential hydroxylated metabolites | Would significantly increase water solubility and facilitate excretion. |
Comprehensive Mechanistic Studies of Enzyme Catalysis in Sulfone Formation and Subsequent Metabolism
The formation of this compound from its parent drug is a two-step oxidative process. The initial conversion of Ziprasidone to Ziprasidone Sulfoxide, and the subsequent oxidation to this compound, are primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.govfrontiersin.org While aldehyde oxidase is a major enzyme in a separate, reductive metabolic pathway for ziprasidone, it is not implicated in the sulfoxidation pathway. nih.govresearchgate.nettaylorandfrancis.com
Future research should focus on detailed mechanistic studies of this enzymatic catalysis. This includes determining the precise kinetics (Kₘ and Vₘₐₓ) for the specific conversion of Ziprasidone Sulfoxide to this compound. Such studies would clarify the rate-limiting step in this oxidative pathway and help predict the accumulation of either the sulfoxide or sulfone metabolite under different physiological conditions or during co-administration of other CYP3A4-modulating drugs.
Furthermore, if any subsequent biotransformation pathways for this compound are identified (as discussed in 7.1), the enzymes responsible must be characterized. This would involve screening a panel of recombinant human CYP enzymes and other drug-metabolizing enzymes (e.g., flavin-containing monooxygenases, FMOs) to identify catalysts for any further metabolism. Understanding the enzymatic basis of both the formation and potential degradation of this compound is fundamental to predicting its steady-state concentrations and potential for drug-drug interactions. pharmgkb.org
Development of Advanced Analytical Platforms for High-Throughput Metabolite Screening and Quantification
The accurate detection and quantification of this compound in biological matrices are essential for detailed pharmacokinetic and metabolic studies. While standard methods like High-Performance Liquid Chromatography (HPLC) are available, future research will benefit immensely from the development and application of more advanced analytical platforms. researchgate.net
Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers superior resolution, sensitivity, and speed, making it ideal for high-throughput screening. researchgate.net A particularly promising technology is tribrid mass spectrometry, which combines quadrupole, ion trap, and Orbitrap mass analyzers. nih.govacs.orgthemedicinemaker.com This platform enables sophisticated data acquisition strategies, such as acquiring high-resolution MS/MS data for all potential metabolites in a single run without prior knowledge of their structures. nih.govacs.org Implementing such workflows would significantly enhance the ability to detect not only this compound but also its potential novel and low-abundance metabolites in complex biological samples. thermofisher.com
These advanced platforms can facilitate:
High-Throughput Screening: Rapidly analyze large numbers of samples from clinical or preclinical studies.
Enhanced Sensitivity: Detect and quantify trace levels of metabolites that might be missed by conventional methods.
Structural Elucidation: Obtain high-quality fragmentation data (MSⁿ) to confidently identify unknown metabolites. nih.govacs.org
Multiplexing: Simultaneously measure Ziprasidone, Ziprasidone Sulfoxide, this compound, and other metabolites in a single analytical run.
Application of Systems Biology and Multi-Omics Approaches in Metabolite Research
To fully understand the biological role of this compound, research must move beyond single-molecule analysis and embrace a systems-level perspective. flashcards.worldnih.gov Systems biology, through the integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of the complex interactions within a biological system. drugtargetreview.commdpi.comnih.gov
Applying multi-omics approaches to the study of this compound could reveal previously unappreciated biological functions. astrazeneca.com For example:
Metabolomics: Untargeted metabolomic studies on patients or cell models could identify broader metabolic pathway perturbations associated with the presence of this compound. researchgate.netnih.govnih.gov This could reveal effects on lipid metabolism, amino acid pathways, or oxidative stress markers. benthamdirect.com
Proteomics: By analyzing changes in protein expression, researchers could identify proteins that are upregulated or downregulated in response to the sulfone metabolite, potentially uncovering novel cellular targets or signaling pathways.
Transcriptomics: Measuring changes in gene expression can provide insights into the cellular response to this compound at the transcriptional level, identifying regulatory networks that are affected.
Integrating these datasets can build comprehensive models of the metabolite's impact, helping to predict off-target effects, identify biomarkers of exposure or response, and understand its role within the larger biological network influenced by ziprasidone treatment. mdpi.comnih.gov
Exploration of Structural Biology of Enzymes or Proteins Interacting with this compound
Understanding the three-dimensional interactions between this compound and relevant proteins is key to elucidating its biological behavior at a molecular level. The primary protein of interest is CYP3A4, the enzyme responsible for its formation. While crystal structures of CYP3A4 exist, including some with bound substrates, no structure has been solved with ziprasidone or its metabolites. osti.govmdpi.comnih.govrcsb.orgnih.gov
A significant future direction would be to obtain the crystal structure of CYP3A4 in a complex with Ziprasidone Sulfoxide (the precursor) or this compound itself. This would provide unparalleled insight into the precise orientation of the substrate within the active site and the specific amino acid residues that facilitate catalysis.
In the absence of experimental structures, computational molecular docking studies can be employed. Using the known crystal structures of CYP3A4, researchers can model how this compound might bind within the active site or potentially at other allosteric sites. osti.govmdpi.com Such models can generate hypotheses about key interactions that could then be tested through site-directed mutagenesis of the enzyme. Furthermore, if multi-omics studies (Section 7.4) identify other proteins that interact with this compound, structural biology techniques could be applied to investigate these novel interactions as well.
Design and Synthesis of Chemically Modified Analogues of this compound for Probing Structure-Function Relationships
To rigorously investigate the biological properties of this compound and to differentiate its effects from the parent drug, the design and synthesis of chemically modified analogues are indispensable. This medicinal chemistry approach allows for the systematic exploration of structure-activity relationships (SAR). nih.govnih.govinnovareacademics.inresearchgate.netacs.org
A primary goal would be to synthesize pure this compound in sufficient quantities for detailed in vitro and in vivo testing, which is a critical step for any functional study. dergipark.org.troup.comnih.gov Following this, a library of analogues could be created.
Table 2: Proposed Chemical Modifications of this compound for SAR Studies
| Modification Strategy | Target Region | Rationale |
|---|---|---|
| Altering Sulfone Electronics | Benzisothiazole Ring | Replace the sulfone with bioisosteres (e.g., sulfonamide, ketone) to probe the importance of the sulfonyl group's electronic and steric properties. |
| Modifying Piperazine Substituents | Piperazine Ring | Introduce different alkyl or aryl groups to explore how changes in this region affect protein binding or cell permeability. |
| Substitution on Aromatic Rings | Oxindole or Benzisothiazole Rings | Add or move substituents (e.g., fluoro, methyl groups) to map the steric and electronic requirements for any observed biological activity. |
By synthesizing these focused analogues and evaluating their effects in relevant biological assays, researchers can systematically dissect which structural features of the this compound molecule are critical for any observed interactions, thereby building a comprehensive understanding of its structure-function profile.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ziprasidone Sulfone, and how can researchers optimize these methods for yield and purity?
- Methodological Answer : The synthesis of Ziprasidone derivatives involves Friedel-Crafts acylation, carbonyl reduction, and dechlorination steps, as described for Ziprasidone hydrochloride . Optimization can focus on reaction conditions (e.g., temperature, solvent selection) and purification techniques (e.g., column chromatography, recrystallization). Researchers should validate purity using high-performance liquid chromatography (HPLC) with system suitability criteria (e.g., resolution ≥6.0 between Ziprasidone and related compounds) .
Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer : USP guidelines recommend HPLC with UV detection for quantifying Ziprasidone-related compounds (e.g., sulfone derivatives). System suitability testing should ensure relative standard deviation (RSD) ≤10% for replicate injections . Structural confirmation can utilize nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR for functional group analysis) and mass spectrometry (MS) for molecular weight verification.
Q. How do in vitro models like human liver microsomes (HLM) and hepatocytes (HLC) inform the assessment of this compound's metabolic stability?
- Methodological Answer : In vitro metabolism studies using HLM and HLC provide preliminary data on hepatic clearance. For example, this compound showed 39.22% metabolism in HLC and 29.52% in mitochondrial fractions (HLMit), indicating compartment-specific metabolic activity . Researchers should compare these results with positive control substrates (e.g., CYP isoform-specific probes) to validate assay conditions .
Advanced Research Questions
Q. How do CYP enzyme isoforms contribute to this compound's metabolism, and what implications does this have for drug-drug interaction studies?
- Methodological Answer : CYP3A4 is the primary isoform responsible for Ziprasidone metabolism (86.67% contribution), with minor roles for CYP2C8 (8.96%) and CYP1A2 (1.73%) . To assess drug-drug interactions, researchers should:
- Conduct inhibition/induction assays using recombinant CYP enzymes.
- Use physiologically based pharmacokinetic (PBPK) modeling to predict clinical outcomes.
- Reference in vitro-in vivo extrapolation (IVIVE) frameworks to reconcile discrepancies between enzyme activity and whole-organism data .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo metabolic data for this compound?
- Methodological Answer : Contradictions often arise from differences in enzyme abundance, tissue distribution, or transporter effects. Strategies include:
- Systematic Review : Aggregate data from multiple in vitro systems (e.g., HLM, HLC, HLMit) and compare with preclinical animal models .
- Statistical Analysis : Apply meta-analysis tools to evaluate study heterogeneity (e.g., sample size, blinding protocols) .
- Advanced Modeling : Use interspecies scaling or organ-on-a-chip technologies to bridge in vitro and in vivo findings .
Q. What experimental designs are recommended for comparative studies between this compound and its primary metabolites?
- Methodological Answer :
- Structural Analog Synthesis : Prepare metabolites (e.g., via oxidative derivatization) and characterize using LC-MS/MS .
- Pharmacodynamic Profiling : Compare receptor binding affinities (e.g., dopamine D2, serotonin 5-HT2A) using radioligand assays.
- Toxicokinetic Analysis : Assess metabolite accumulation in target tissues (e.g., brain, liver) using mass spectrometry imaging (MSI).
- Data Interpretation : Cross-reference results with existing literature using tools like SciFinder to ensure alignment with prior findings .
Guidance for Further Research
- Literature Review : Utilize SciFinder to aggregate peer-reviewed studies on this compound’s pharmacokinetics and synthetic analogs .
- Experimental Replication : Replicate key findings (e.g., CYP isoform contributions) using orthogonal methods like CRISPR-engineered CYP-knockout cell lines.
- Ethical Reporting : Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) to enhance credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
